6-fluoro-8aH-isoquinolin-1-one
Description
6-Fluoro-8aH-isoquinolin-1-one is a fluorinated heterocyclic compound characterized by a partially saturated isoquinoline backbone. Its molecular formula is C₉H₆FNO, with a fluorine substituent at position 6 and a ketone group at position 1. The 8aH designation indicates partial saturation of the isoquinoline ring system, which influences its electronic properties and reactivity. This compound is of interest in medicinal and materials chemistry due to fluorine’s electronegativity and the structural versatility of the isoquinoline scaffold .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
6-fluoro-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5,8H |
InChI Key |
XEINXJLGXGMVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC=NC(=O)C21)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8aH-isoquinolin-1-one can be achieved through several methods:
Direct Fluorination: One approach involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of fluorinated isoquinolines often involves scalable synthetic routes that ensure high yields and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroisoquinoline derivatives, and various functionalized isoquinolines depending on the nucleophile used .
Scientific Research Applications
6-fluoro-8aH-isoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein tyrosine phosphatase 1B (PTB1B), which plays a role in regulating insulin signaling.
Pathways Involved: By inhibiting PTB1B, the compound enhances insulin signaling, which can be beneficial in managing type II diabetes.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Position and Functional Group Variations
2.2. Structural and Electronic Effects
- Fluorine Position: Moving fluorine from C6 (target compound) to C8 (e.g., 8-Fluoroisoquinolin-1-ol) alters electronic distribution. Fluorine’s inductive effect at C6 deactivates the ring, directing electrophilic attacks to less electron-deficient positions .
- Functional Groups: The nitro group in 6-fluoro-7-nitro-2H-isoquinolin-1-one significantly increases electron withdrawal, making the compound more reactive in reduction or nucleophilic aromatic substitution reactions compared to the parent structure . Methyl ester in Methyl 6-fluoroisoquinoline-8-carboxylate improves membrane permeability, a critical factor in pharmaceutical applications .
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